Benzyl (5-bromothiophen-2-yl)carbamate chemical properties
Benzyl (5-bromothiophen-2-yl)carbamate chemical properties
An In-depth Technical Guide to Benzyl (5-bromothiophen-2-yl)carbamate: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
Benzyl (5-bromothiophen-2-yl)carbamate is a specialized organic compound of significant interest to professionals in drug discovery and synthetic chemistry. Its structure integrates two key chemical motifs: the well-established benzyloxycarbonyl (Cbz or Z) protecting group and the 5-bromothiophen-2-yl scaffold. This unique combination makes it a valuable intermediate, offering both protection of a key amine and a reactive handle for further molecular diversification.
The carbamate functional group is a cornerstone in medicinal chemistry, prized for its proteolytic stability and its ability to act as a bioisostere for amide bonds.[1][2] When incorporated into a molecule, it can modulate physicochemical properties to optimize pharmacokinetic profiles.[1] The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold found in numerous pharmaceuticals due to its diverse biological activities and metabolic stability.[3] The bromine atom at the 5-position provides a strategic site for late-stage functionalization via modern cross-coupling reactions, enabling the synthesis of diverse compound libraries.[3][4]
This guide provides a comprehensive overview of Benzyl (5-bromothiophen-2-yl)carbamate, detailing its synthesis, physicochemical properties, characteristic reactivity, and strategic applications for researchers in the pharmaceutical sciences.
Synthesis and Purification
The synthesis of Benzyl (5-bromothiophen-2-yl)carbamate is most directly achieved by the reaction of its constituent amine, 5-bromothiophen-2-amine, with a suitable benzyloxycarbonylating agent.
Synthetic Strategy
The principal and most widely adopted method for forming a Cbz-protected amine is the Schotten-Baumann reaction, which involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of benzyl chloroformate.[1][5][6] This reaction is typically performed in the presence of a mild base to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[1]
Alternative, more contemporary methods for carbamate synthesis include three-component couplings involving an amine, carbon dioxide, and an alkyl halide (such as benzyl bromide), often facilitated by a base like cesium carbonate.[7][8][9] While these methods offer a "greener" approach by utilizing CO2 as a C1 source, the chloroformate route remains highly reliable and efficient for laboratory-scale synthesis.[9] The starting material, 5-bromothiophen-2-amine, can be sourced commercially or synthesized through various methods, including the amination of bromothiophene precursors.[10]
Detailed Experimental Protocol: Synthesis via Benzyl Chloroformate
This protocol outlines a robust procedure for the synthesis of Benzyl (5-bromothiophen-2-yl)carbamate from 5-bromothiophen-2-amine. The causality behind this experimental design is to ensure complete reaction while minimizing side products and facilitating straightforward purification.
Materials:
-
5-Bromothiophen-2-amine (1.0 equiv)[11]
-
Benzyl Chloroformate (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
A mild base, such as triethylamine (TEA) (1.2 equiv) or aqueous sodium bicarbonate (NaHCO₃)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromothiophen-2-amine (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM). The choice of an anhydrous solvent prevents the hydrolysis of benzyl chloroformate.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent the formation of potential side products, such as ureas.
-
Base Addition: Add the base (e.g., triethylamine, 1.2 equiv) to the solution. The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the cold, stirred amine solution. A slow, controlled addition is crucial to maintain the low temperature and ensure a homogenous reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by deionized water, and finally with brine to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure Benzyl (5-bromothiophen-2-yl)carbamate.[1]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of Benzyl (5-bromothiophen-2-yl)carbamate.
Physicochemical and Spectroscopic Properties
The structural identity and purity of Benzyl (5-bromothiophen-2-yl)carbamate are confirmed through a combination of physical measurements and spectroscopic analysis. The data presented below are predicted based on the known properties of its constituent functional groups.
Data Summary
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₀BrNO₂S | Calculated |
| Molecular Weight | 312.18 g/mol | Calculated |
| Appearance | Off-white to light beige solid | Predicted based on related compounds like benzyl carbamate.[5][12] |
| Melting Point | To be determined experimentally. Expected to be a solid at room temperature. | Benzyl carbamate has a melting point of 86-89 °C.[5][13] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol); moderately soluble in water. | Based on benzyl carbamate and the lipophilic thiophene ring.[14] |
Predicted Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each proton environment.
-
~7.30-7.45 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.
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~7.0-7.2 ppm (d, 1H) & ~6.8-7.0 ppm (d, 1H): Two distinct doublets for the two protons on the thiophene ring, showing characteristic coupling.
-
~5.15 ppm (s, 2H): A sharp singlet for the two methylene (-CH₂-) protons of the benzyl group.
-
Variable (br s, 1H): A broad singlet for the carbamate N-H proton; its chemical shift is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~153-155 ppm: The carbonyl carbon (C=O) of the carbamate group.
-
~136 ppm: The quaternary aromatic carbon of the benzyl group attached to the -CH₂O- moiety.
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~127-129 ppm: Signals for the remaining aromatic carbons of the benzyl group.
-
~110-140 ppm: Signals for the carbons of the 5-bromothiophen-2-yl ring.
-
~67 ppm: The methylene carbon (-CH₂-) of the benzyl group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.[15]
-
~3300 cm⁻¹: A moderate, sharp peak for the N-H stretch of the secondary carbamate.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~1720-1690 cm⁻¹: A strong, sharp absorption for the carbamate carbonyl (C=O) stretch.
-
~1530 cm⁻¹: N-H bending vibration.
-
~1250 cm⁻¹: C-O stretching vibration.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of a single bromine atom. There will be two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and one for the molecule with the ⁸¹Br isotope (M+2).
-
Chemical Reactivity and Stability
The reactivity of Benzyl (5-bromothiophen-2-yl)carbamate is dictated by its two primary functional components: the Cbz protecting group and the bromo-substituted thiophene ring.
The Cbz Group: A Removable Amine Protection
The benzyloxycarbonyl (Cbz) group is a workhorse in organic synthesis, particularly for protecting amines.[5] It is stable to a wide range of reaction conditions, including mildly acidic or basic environments, making it orthogonal to other protecting groups like Boc (tert-butyloxycarbonyl). Its primary value lies in its selective and clean removal.[2][5]
Deprotection Method: The most common and efficient method for Cbz group cleavage is catalytic hydrogenation.[5] Reaction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene as byproducts. This method is exceptionally clean, as the byproducts are gaseous or easily removed.
Caption: Generic Suzuki cross-coupling reaction at the C5 position.
Storage and Handling
Benzyl (5-bromothiophen-2-yl)carbamate should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture. [12][13]It is incompatible with strong oxidizing agents and strong acids. Standard personal protective equipment (gloves, safety glasses) should be worn during handling. [12]
Applications in Research and Drug Development
The utility of Benzyl (5-bromothiophen-2-yl)carbamate extends from its role as a simple building block to its application in complex therapeutic agent design.
Role as a Key Synthetic Intermediate
The primary application of this compound is as a stable, protected form of 5-bromothiophen-2-amine. It allows chemists to perform reactions on other parts of a molecule or to build complexity from the thiophene core without interference from the reactive amine. After the desired transformations are complete, the Cbz group can be smoothly removed to reveal the primary amine for subsequent reactions, such as amide bond formation or reductive amination.
The Carbamate Linker as a Bioisostere
In drug design, the carbamate linkage is frequently used to replace a metabolically labile amide bond. [1]This substitution can enhance a drug candidate's half-life by increasing its resistance to cleavage by proteases, a critical consideration in the development of peptidomimetic drugs. [1][2]
The Thiophene Scaffold in Bioactive Molecules
Thiophene-containing compounds have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [3]Furthermore, benzyl carbamate moieties have been identified as components in inhibitors of viral enzymes, such as the main protease (Mpro) of coronaviruses, highlighting the relevance of this structural class in modern antiviral research. [16]The title compound serves as an excellent starting point for synthesizing libraries of novel thiophene derivatives for screening against various biological targets.
Conclusion
Benzyl (5-bromothiophen-2-yl)carbamate is a strategically designed chemical intermediate that offers significant advantages to researchers in organic synthesis and drug development. It provides a robust and reliable method for protecting the 2-amino group on a thiophene ring while simultaneously offering a reactive bromine handle for diversification through established cross-coupling chemistry. Understanding its synthesis, properties, and dual-function reactivity empowers scientists to efficiently construct complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.
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